molecular formula C15H12ClF3N4O3 B11071957 Pyridine, 3-chloro-2-[2-[[(3-methoxybenzoyl)amino]carbonyl]hydrazino]-5-(trifluoromethyl)-

Pyridine, 3-chloro-2-[2-[[(3-methoxybenzoyl)amino]carbonyl]hydrazino]-5-(trifluoromethyl)-

Cat. No.: B11071957
M. Wt: 388.73 g/mol
InChI Key: QPXIXYVCSIARJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-1-(3-methoxybenzoyl)urea is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups, an amino group, and a methoxybenzoyl urea moiety. Its unique structure imparts distinct chemical and physical properties, making it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-1-(3-methoxybenzoyl)urea typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3-chloro-5-(trifluoromethyl)pyridin-2-amine with an isocyanate derivative to form the urea linkage. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced reactors and automation ensures consistent quality and efficiency. Key factors in industrial production include the optimization of reaction parameters, such as temperature, pressure, and reaction time, as well as the purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-1-(3-methoxybenzoyl)urea undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and functional groups.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions, leading to the formation of amines and carboxylic acids.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while hydrolysis can produce simpler amine and carboxylic acid compounds.

Scientific Research Applications

3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-1-(3-methoxybenzoyl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of agrochemicals and materials with specialized properties.

Mechanism of Action

The mechanism of action of 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-1-(3-methoxybenzoyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl and methoxybenzoyl groups play a crucial role in enhancing the compound’s binding affinity and specificity. Pathways involved in its mechanism of action may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Shares the pyridine core with similar substituents but lacks the urea and methoxybenzoyl groups.

    3-Bromo-2-chloro-5-(trifluoromethyl)pyridine: Similar structure with a bromine substituent instead of an amino group.

    2-Chloro-5-nitro-3-(trifluoromethyl)pyridine: Contains a nitro group, offering different reactivity and applications.

Uniqueness

3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-1-(3-methoxybenzoyl)urea is unique due to its combination of functional groups, which confer distinct chemical properties and biological activities. The presence of both trifluoromethyl and methoxybenzoyl groups enhances its stability and reactivity, making it a versatile compound in various research and industrial applications.

This detailed article provides a comprehensive overview of 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-1-(3-methoxybenzoyl)urea, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H12ClF3N4O3

Molecular Weight

388.73 g/mol

IUPAC Name

N-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]carbamoyl]-3-methoxybenzamide

InChI

InChI=1S/C15H12ClF3N4O3/c1-26-10-4-2-3-8(5-10)13(24)21-14(25)23-22-12-11(16)6-9(7-20-12)15(17,18)19/h2-7H,1H3,(H,20,22)(H2,21,23,24,25)

InChI Key

QPXIXYVCSIARJW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC(=O)NNC2=C(C=C(C=N2)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.